molecular formula C15H25NO3 B4891436 2-[{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol

2-[{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol

Cat. No. B4891436
M. Wt: 267.36 g/mol
InChI Key: BJBJBUIVGDONHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol, commonly known as DMPEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMPEA is a member of the family of beta-blockers, which are commonly used to treat hypertension and other cardiovascular diseases. However, recent studies have suggested that DMPEA may have additional benefits beyond its traditional use as a beta-blocker.

Mechanism of Action

DMPEA works by blocking the action of certain hormones and neurotransmitters in the body, specifically adrenaline and noradrenaline. This action results in a decrease in heart rate and blood pressure, which can be beneficial for individuals with hypertension and other cardiovascular diseases.
Biochemical and Physiological Effects:
In addition to its effects on heart rate and blood pressure, DMPEA has been shown to have other biochemical and physiological effects. For example, DMPEA has been shown to reduce inflammation in animal models, which may be beneficial for individuals with inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using DMPEA in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for investigating the effects of beta-blockers and related compounds. However, one limitation of using DMPEA is that it may not accurately reflect the effects of other beta-blockers in the body, as each compound may have unique properties and effects.

Future Directions

There are many potential future directions for research on DMPEA and related compounds. One area of interest is the potential use of DMPEA for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the anti-inflammatory and anti-tumor effects of DMPEA, and to determine whether it may have potential as a therapeutic agent for these conditions.

Synthesis Methods

DMPEA can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with ethylene diamine and methyl iodide to produce the final product, DMPEA.

Scientific Research Applications

DMPEA has been the subject of numerous scientific studies due to its potential therapeutic properties. Research has suggested that DMPEA may have anti-inflammatory and anti-tumor effects, as well as potential benefits for neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

2-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl-methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-13-5-4-6-14(2)15(13)19-12-11-18-10-8-16(3)7-9-17/h4-6,17H,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBJBUIVGDONHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCOCCN(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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